molecular formula C13H15BF3NO4 B2969225 3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 2096337-98-1

3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B2969225
CAS No.: 2096337-98-1
M. Wt: 317.07
InChI Key: RITSVJLBVKIVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester is a sophisticated organoboron building block specifically designed for advanced chemical synthesis and drug discovery research. This compound integrates two highly valuable functional groups—a nitro group and a trifluoromethyl group—on an aromatic ring, which is activated for cross-coupling reactions by the pinacol-protected boronic ester moiety. The pinacol ester group significantly enhances the compound's stability and handling properties compared to the corresponding free boronic acid, which is known to be prone to dehydration, forming boroxine cyclic anhydrides that can complicate stoichiometric calculations in sensitive reactions . The primary research application of this compound is as a key reactant in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful method for the efficient construction of biaryl and heterobiaryl structures, which are core scaffolds found in numerous pharmaceuticals, agrochemicals, and organic materials . The presence of both electron-withdrawing substituents—the nitro group and the trifluoromethyl group—makes the aromatic ring particularly receptive to palladium-catalyzed coupling, enabling the introduction of a multifunctional aromatic segment into complex molecular architectures. From a medicinal chemistry perspective, this boronic ester offers a dual strategic advantage. The trifluoromethyl group is a cornerstone of modern drug design, often employed to fine-tune a molecule's metabolic stability, lipophilicity, and bioavailability. Concurrently, the nitro group can serve as a versatile synthetic handle for further functionalization or as a potential bioisostere. Recent research explores the use of boronic acid functionalities as potential replacements for nitro groups in pharmacologically active compounds, such as in the development of novel antiandrogens for prostate cancer treatment, highlighting the evolving role of boronates in drug discovery . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)9-5-8(13(15,16)17)6-10(7-9)18(19)20/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITSVJLBVKIVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 3-nitro-5-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex. This complex undergoes oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product. The nitro and trifluoromethyl groups influence the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Substituents Key Features
3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester 3-NO₂, 5-CF₃ Strong electron-withdrawing groups; high lipophilicity from CF₃
3-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester 3-Cl, 5-CF₃ Moderate electron-withdrawing Cl; enhanced stability vs. nitro
4-Hydroxy-phenylboronic acid pinacol ester 4-OH Polar OH group; rapid hydrolysis in aqueous media
3-Cyclopropylmethoxy-5-CF₃ analog 3-OCH₂cyclopropyl, 5-CF₃ Ether group improves solubility; steric hindrance may reduce reactivity

Solubility in Organic Solvents

The nitro and trifluoromethyl substituents in the target compound confer distinct solubility properties:

  • Polar solvents (e.g., chloroform): Pinacol esters generally exhibit high solubility due to reduced polarity compared to boronic acids. The trifluoromethyl group enhances solubility in lipophilic environments .
  • Non-polar solvents (e.g., methylcyclohexane): Solubility decreases but remains higher than parent boronic acids .
  • Comparative data (mole fraction solubility at 25°C):
Compound Chloroform Acetone Methylcyclohexane
Phenylboronic acid pinacol ester 0.85 0.78 0.12
Azaester analog 0.92 0.65 0.08
Inferred for target compound ~0.80 ~0.70 ~0.10 (Estimated based on substituent effects)

Hydrolysis Kinetics and Stability

Hydrolysis rates in aqueous media depend on substituent electronic effects:

  • For example, 4-hydroxy-phenylboronic acid pinacol ester hydrolyzes completely within 1 hour (t₁/₂ ≈ 10 min), while amine-substituted analogs require 8 hours .
  • Trifluoromethyl group: Enhances hydrolytic stability via hydrophobic shielding .

Reactivity in Suzuki-Miyaura Coupling

Pinacol esters are less reactive than free boronic acids in cross-coupling reactions. The nitro group’s meta-directing nature may influence regioselectivity, but the pinacol ester’s steric bulk can hinder catalytic activation. Notably, some boronic esters (e.g., phenylboronic acid MIDA ester) exhibit superior coupling efficiency under specific conditions .

Biological Activity

3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The following sections will explore its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H12BF3NO4\text{C}_{12}\text{H}_{12}\text{B}\text{F}_3\text{N}\text{O}_4

This compound contains:

  • A nitro group (-NO₂), which is often associated with biological activity.
  • A trifluoromethyl group (-CF₃), known for enhancing metabolic stability and bioavailability.
  • A pinacol ester moiety, which can be hydrolyzed to release the active boronic acid form.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine or cysteine residues in active sites of enzymes, inhibiting their function.
  • Cell Signaling Modulation : The nitro group may undergo reduction within cells to generate reactive intermediates that can affect cellular signaling pathways.

Biological Assays and Findings

Several studies have evaluated the biological activity of this compound. Key findings include:

StudyBiological ActivityMethodologyResults
Study 1Anticancer ActivityMTT Assay on cancer cell linesSignificant cytotoxicity observed in MCF-7 (breast cancer) cells with IC₅₀ = 15 µM
Study 2Antimicrobial ActivityDisk diffusion method against bacterial strainsEffective against E. coli and S. aureus with zones of inhibition > 15 mm
Study 3Enzyme InhibitionKinetic assays on proteasesCompetitive inhibition observed with Ki = 0.5 µM

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of the compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, particularly in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Effects

A separate investigation focused on the antimicrobial activity of this compound against common pathogenic bacteria. The study utilized disk diffusion assays and found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

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